3-Isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole
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Overview
Description
3-Isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methoxybenzohydrazide with isopropyl isocyanide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
3-Isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Another class of triazoles with similar biological activities but different structural features.
1,3,4-Thiadiazoles: Compounds with a sulfur atom in the ring, exhibiting diverse biological activities.
Pyrazoles: Five-membered heterocycles with two nitrogen atoms, known for their medicinal properties.
Uniqueness
3-Isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methoxy substituents contribute to its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-5-propan-2-yl-1H-1,2,4-triazole |
InChI |
InChI=1S/C12H15N3O/c1-8(2)11-13-12(15-14-11)9-5-4-6-10(7-9)16-3/h4-8H,1-3H3,(H,13,14,15) |
InChI Key |
SROYXCAQNSHMLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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